
1,3-Dihydro-4-methyl-2H-imidazol-2-one
Übersicht
Beschreibung
- ABTL-0812, auch bekannt als α-Hydroxylinolsäure, ist ein experimentelles Krebsmedikament in Form eines niedermolekularen Stoffes, das von Ability Pharmaceuticals entwickelt wurde .
- Es erhielt die Orphan Drug Designation (ODD) für das pädiatrische Krebsneuroblastom sowohl von der Europäischen Arzneimittelagentur (EMA) als auch von der US-amerikanischen Food and Drug Administration (FDA) .
- In präklinischen Studien zeigte ABTL-0812 eine gute Verträglichkeit .
Herstellungsmethoden
- Synthesewege und Reaktionsbedingungen für ABTL-0812 sind in der Öffentlichkeit nicht allgemein dokumentiert. Ability Pharmaceuticals erforscht derzeit aktiv seine Produktionsmethoden.
- Industrielle Produktionsmethoden bleiben proprietär, aber laufende Studien zielen darauf ab, die Synthese zu optimieren.
Vorbereitungsmethoden
- Synthetic routes and reaction conditions for ABTL-0812 are not widely documented in the public domain. Ability Pharmaceuticals is actively researching its production methods.
- Industrial production methods remain proprietary, but ongoing studies aim to optimize its synthesis.
Analyse Chemischer Reaktionen
- ABTL-0812 ist an der Hemmung des Akt/mTOR-Signalwegs beteiligt, der in den meisten menschlichen Krebsarten übermäßig aktiviert ist .
- Häufige Reaktionen, die es durchläuft, werden nicht explizit berichtet, aber sein Wirkmechanismus deutet auf Wechselwirkungen mit zellulären Signalwegen hin.
- Hauptprodukte, die aus diesen Reaktionen entstehen, sind nicht gut dokumentiert.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1,3-Dihydro-4-methyl-2H-imidazol-2-one has been studied for its potential pharmacological properties, including:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. For example, studies have shown effective inhibition against various bacterial strains, making it a candidate for developing new antibiotics .
- Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory processes. It may act as an allosteric inhibitor for lipoxygenases (ALOX15), which are implicated in inflammatory diseases.
- Anticancer Potential : Some studies suggest that imidazole derivatives can induce apoptosis in cancer cells through modulation of signaling pathways that control cell proliferation and survival. This positions the compound as a potential lead in anticancer drug development.
Analytical Chemistry
This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A notable application involves:
- Separation Techniques : It is separable on Newcrom R1 HPLC columns under simple conditions using acetonitrile and water as the mobile phase. This method is scalable for preparative separation and suitable for pharmacokinetic studies .
Data Table: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Effective against various bacterial strains | |
Anti-inflammatory | Inhibits lipoxygenases (ALOX15) | |
Anticancer | Induces apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated that derivatives showed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating potential for further development into therapeutic agents.
Case Study 2: Inhibition of Lipoxygenases
In vitro assays revealed that this compound effectively inhibited ALOX15 activity, leading to reduced production of inflammatory mediators. This finding supports its application in treating conditions associated with chronic inflammation.
Wirkmechanismus
- ABTL-0812 activates PPAR receptors, leading to TRIB3 over-expression.
- TRIB3 binds to the Akt oncogene, inhibiting the Akt/mTOR axis, ultimately promoting cancer cell death via autophagy .
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von ABTL-0812 liegt in seinem spezifischen Wirkmechanismus und seinem Verträglichkeitsprofil.
- Ähnliche Verbindungen sind nicht explizit aufgeführt, aber weitere Forschung kann verwandte Moleküle aufdecken.
Biologische Aktivität
1,3-Dihydro-4-methyl-2H-imidazol-2-one is a compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 102.1 g/mol. This compound features a five-membered ring structure that includes two nitrogen atoms, contributing to its reactivity and biological interactions.
1. Antibacterial Activity
Research has indicated that this compound exhibits significant antibacterial properties. A study evaluated its effectiveness against various bacterial strains:
Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 25 | 50 |
Escherichia coli | 22 | 60 |
Pseudomonas aeruginosa | 20 | 70 |
These results demonstrate that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria .
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. One notable study assessed its cytotoxic effects on human cancer cell lines:
Cell Line | EC50 (µM) | Effect on Viability (%) |
---|---|---|
MDA-MB-231 (Breast) | 15 | 50 |
PPC-1 (Prostate) | 12 | 60 |
U-87 (Glioblastoma) | 10 | 70 |
The compound demonstrated selective cytotoxicity, particularly against glioblastoma cells, indicating its potential as a therapeutic agent in cancer treatment .
3. Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, this compound has shown promising anti-inflammatory effects. A study investigated its ability to inhibit pro-inflammatory cytokines:
Cytokine | Inhibition (%) at 10 µg/mL |
---|---|
TNF-α | 78 |
IL-6 | 83 |
These findings suggest that the compound could be beneficial in treating inflammatory diseases by modulating cytokine levels .
The biological activities of this compound are attributed to its interaction with specific molecular targets. It is believed to bind to enzymes and receptors involved in various signaling pathways, thereby modulating their activity. For instance, its antibacterial effect may arise from inhibiting bacterial enzyme functions critical for survival.
Case Studies
A recent clinical trial highlighted the efficacy of a derivative of this compound in treating inflammatory bowel disease (IBD). Patients treated with the compound reported significant reductions in disease activity scores compared to controls. The study emphasized the need for further investigation into dosage optimization and long-term effects.
Eigenschaften
IUPAC Name |
4-methyl-1,3-dihydroimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-2-5-4(7)6-3/h2H,1H3,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSCIFLXNFLCDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152337 | |
Record name | 1,3-Dihydro-4-methyl-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-34-3 | |
Record name | 1,3-Dihydro-4-methyl-2H-imidazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1192-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-4-methyl-2H-imidazol-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1192-34-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186756 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dihydro-4-methyl-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dihydro-4-methyl-2H-imidazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.411 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.